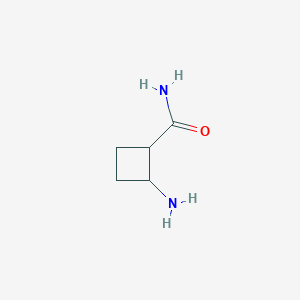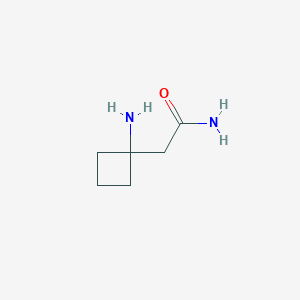![molecular formula C8H5N3O3 B12280370 3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)
3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the compound’s integrity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Indole Derivatives: Indoles share a similar bicyclic structure and are known for their wide range of biological activities.
Uniqueness
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5H,(H,13,14) |
Clave InChI |
JJSHNDNAIBRLLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(C(=O)N=C2N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)



![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)


![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)


